molecular formula C9H11NO3 B2665835 1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 2173996-86-4

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2665835
CAS No.: 2173996-86-4
M. Wt: 181.191
InChI Key: GRTQNUBXPMAZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H11NO3. This compound is characterized by its unique spirocyclic structure, which includes a cyano group and a carboxylic acid group. The spirocyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of novel materials with unique mechanical and chemical properties.

Safety and Hazards

For 6-Oxaspiro[2.5]octane-1-carboxylic acid, it’s recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Preparation Methods

The synthesis of 1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a cyclic ketone in the presence of a base can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, the cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity to target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-Cyano-6-oxaspiro[2.5]octane-1-carboxy

Properties

IUPAC Name

2-cyano-6-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-9(7(11)12)5-8(9)1-3-13-4-2-8/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTQNUBXPMAZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.